molecular formula C16H24N2O4 B5860368 4-methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzamide

4-methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzamide

Cat. No.: B5860368
M. Wt: 308.37 g/mol
InChI Key: ONTCEXDQPALIFM-UHFFFAOYSA-N
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Description

4-methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a nitro group, and a bulky trimethylpentyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzamide typically involves the following steps:

    Amidation: The nitro-substituted benzoic acid is then converted to the corresponding benzamide by reacting it with 2,4,4-trimethylpentan-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and amidation steps, ensuring higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Reduction: 4-methoxy-3-amino-N-(2,4,4-trimethylpentan-2-yl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and trimethylpentyl groups contribute to the compound’s lipophilicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-3-nitrobenzamide: Lacks the bulky trimethylpentyl group, resulting in different physical and chemical properties.

    3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzamide:

Uniqueness

4-methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzamide is unique due to the combination of the methoxy, nitro, and bulky trimethylpentyl groups. This unique structure imparts specific physical, chemical, and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

4-methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-15(2,3)10-16(4,5)17-14(19)11-7-8-13(22-6)12(9-11)18(20)21/h7-9H,10H2,1-6H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTCEXDQPALIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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